
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . It also contains a quinoline structure, which is a heterocyclic aromatic organic compound with various applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . Quinoline structures can be synthesized using various methods, including the Doebner–von Miller reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzamide and quinoline moieties. The benzamide part of the molecule would likely contribute to its polarity, while the quinoline part could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
Benzamides and quinolines can undergo a variety of chemical reactions. Benzamides, for example, can be hydrolyzed to produce benzoic acid and an amine . Quinolines can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the benzamide moiety could contribute to its solubility in polar solvents .Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed that this compound works by targeting multiple pathways involved in neurodegeneration. This compound has been shown to activate the production of ATP, which is important for cellular energy production. This compound has also been shown to increase the expression of genes involved in mitochondrial function and oxidative stress response. Additionally, this compound has been shown to inhibit the production of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to increase the production of neurotrophic factors, which are important for the growth and survival of neurons. Additionally, this compound has been shown to increase the expression of genes involved in mitochondrial function and oxidative stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is that it has shown promising therapeutic properties in preclinical models of neurodegenerative diseases. Additionally, this compound has been shown to have a favorable safety profile in animal studies. However, one limitation of this compound is that it is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential for clinical use.
Direcciones Futuras
There are a number of future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. One area of research is to further investigate the mechanism of action of this compound. This may lead to the development of more targeted therapies for neurodegenerative diseases. Additionally, more preclinical studies are needed to determine the efficacy and safety of this compound in animal models. If these studies are successful, clinical trials in humans may be warranted. Finally, there is a need for research on the long-term effects of this compound, as well as its potential for use in combination with other therapies.
Métodos De Síntesis
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is a synthetic compound that can be synthesized in a laboratory setting. The synthesis method involves the reaction of two precursor molecules, 3-nitrobenzaldehyde and 8-hydroxyquinoline, which are reacted in the presence of a reducing agent and a catalyst. The resulting product is then further modified to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In these studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to increase the production of neurotrophic factors, which are important for the growth and survival of neurons.
Safety and Hazards
Propiedades
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(20(24)15-9-5-4-6-10-15)13-17-12-16-11-7-8-14(2)18(16)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLLIOLEHRDMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



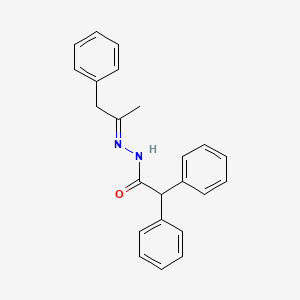
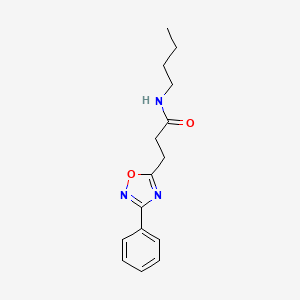
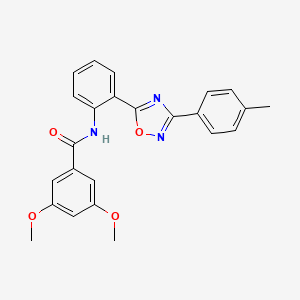
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
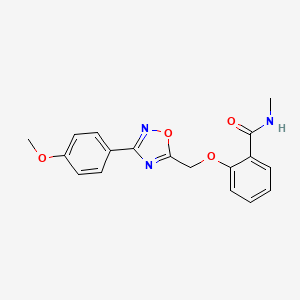

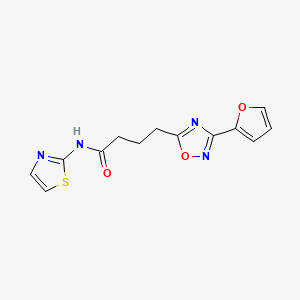

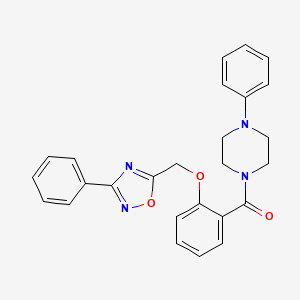


![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)